molecular formula C16H13N3OS B2649054 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 299441-52-4

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2649054
CAS No.: 299441-52-4
M. Wt: 295.36
InChI Key: WNMRWBLANCRRGL-UHFFFAOYSA-N
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Description

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromatic properties and its ability to participate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide typically involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl with various substituted isocyanates or isothiocyanates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method allows for the formation of the thiazole ring and the subsequent attachment of the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetone or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino group .

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide is unique due to its specific structure, which allows for a wide range of chemical reactions and interactions with biological targets.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c17-16-19-14(10-21-16)11-6-8-13(9-7-11)18-15(20)12-4-2-1-3-5-12/h1-10H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMRWBLANCRRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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